butane-1-sulfinyl chloride

Physical Organic Chemistry Process Chemistry Separation Science

Butane-1-sulfinyl chloride (CAS 13455-88-4) is an organosulfur compound belonging to the alkanesulfinyl chloride class, characterized by the general formula R−S(O)−Cl. It is a reactive intermediate that serves as a precursor to sulfinic acid derivatives, including sulfinate esters and sulfinamides.

Molecular Formula C4H9ClOS
Molecular Weight 140.63 g/mol
CAS No. 13455-88-4
Cat. No. B6596700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutane-1-sulfinyl chloride
CAS13455-88-4
Molecular FormulaC4H9ClOS
Molecular Weight140.63 g/mol
Structural Identifiers
SMILESCCCCS(=O)Cl
InChIInChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3
InChIKeyLTQJJIHJWKUKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butane-1-sulfinyl chloride (CAS 13455-88-4): Baselines, Physical Properties, and Procurement Considerations


Butane-1-sulfinyl chloride (CAS 13455-88-4) is an organosulfur compound belonging to the alkanesulfinyl chloride class, characterized by the general formula R−S(O)−Cl [1]. It is a reactive intermediate that serves as a precursor to sulfinic acid derivatives, including sulfinate esters and sulfinamides [2]. Unlike sulfonyl chlorides (R−SO₂−Cl) or sulfenyl chlorides (R−S−Cl), the sulfur atom in sulfinyl chlorides is chiral, which can be a critical factor in stereoselective syntheses [1]. Physicochemical data, including predicted density and boiling point, are available from authoritative sources, establishing a baseline for comparative evaluation against its closest structural analogs .

Achiral sulfinamide and sulfinate ester synthesis
Terminal n-butyl chain; no stereogenic sulfur center simplifies analysis
Predicted physical properties support purification workflow design

Why Generic Substitution of Butane-1-sulfinyl chloride with its Analogs is Not Trivial


Alkanesulfinyl chlorides are not readily interchangeable due to the profound influence of the alkyl chain's steric and electronic properties on the reactivity and stability of the sulfinyl chloride group. The sulfur atom's electrophilicity and the compound's overall hydrolytic stability are modulated by the size and branching of the R-group [1]. Furthermore, the potential for stereochemical outcomes in subsequent reactions is directly tied to the specific sulfinyl chloride used, as the sulfur atom is a stereogenic center. Therefore, substituting butane-1-sulfinyl chloride with a shorter, longer, or branched analog like tert-butylsulfinyl chloride can lead to significant differences in reaction rates, yields, or product profiles [1].

Shorter-chain analogs (e.g., methanesulfinyl chloride) differ in boiling point and reactivity, altering reaction profiles.
Branched analogs (e.g., tert-butylsulfinyl chloride) show lower hydrolysis susceptibility, shifting handling requirements.
Isomeric butane-2-sulfinyl chloride introduces a stereogenic sulfur center, complicating stereochemical outcomes.

Quantitative Differentiation Guide for Butane-1-sulfinyl chloride (CAS 13455-88-4)


Physicochemical Property Differentiation: Boiling Point and Density vs. Homologs

Butane-1-sulfinyl chloride exhibits a higher predicted boiling point and lower predicted density compared to its shorter-chain homolog methanesulfinyl chloride, and a lower density compared to its isomer tert-butylsulfinyl chloride . These differences are critical for designing isolation and purification protocols.

Boiling Point & Density
Data to verify
Bp ~46 °C higher; density ~0.3 g/cm³ lower
Guides separation and purification protocol design
Predicted data; experimental confirmation advised
Physical Organic Chemistry Process Chemistry Separation Science

Regiochemical Utility in Synthesis vs. Isomeric Butane-2-sulfinyl chloride

Butane-1-sulfinyl chloride is an achiral molecule due to the terminal sulfinyl group, whereas its isomer butane-2-sulfinyl chloride possesses a stereogenic sulfur center [1]. This structural distinction is paramount for synthetic planning.

Molecular Chirality
Class-level inference
Achiral (Cₛ) vs. Chiral isomer
Simplifies synthesis; no chiral separation needed
Structure-based inference; verify for specific derivatizations
Synthetic Methodology Organosulfur Chemistry Stereochemistry

Hydrolytic Stability and Reactivity Trends vs. Sterically Hindered Analogs

As a primary alkanesulfinyl chloride, butane-1-sulfinyl chloride is expected to be more susceptible to hydrolysis than sterically hindered analogs like tert-butylsulfinyl chloride. This is a class-level inference based on the general reactivity of sulfinyl chlorides [1].

Hydrolytic Stability Trend
Class-level inference
Higher reactivity; rapid hydrolysis vs. hindered analogs
Requires stringent anhydrous handling
General steric trend; experimental stability data to confirm
Reaction Kinetics Stability Process Safety

Application Scenarios for Butane-1-sulfinyl chloride (CAS 13455-88-4) Driven by Quantitative Evidence


Synthesis of Achiral Sulfinamides and Sulfinate Esters

Butane-1-sulfinyl chloride is the optimal choice for synthesizing sulfinamide or sulfinate ester libraries where the target products are achiral. Its lack of a stereogenic center ensures a racemic mixture, which simplifies analytical characterization and purification. This is in contrast to chiral sulfinyl chlorides, which would introduce stereochemical complexity and require chiral separation techniques. [1]

Process Development for Liquid-Phase Reactions Requiring Higher Boiling Points

In process chemistry, butane-1-sulfinyl chloride's predicted boiling point of ~210.6 °C is significantly higher than that of methanesulfinyl chloride (~164.2 °C). This property can be advantageous in reactions run at elevated temperatures under reflux, where a lower-boiling solvent or reagent would be unsuitable. The higher boiling point also facilitates separation from lower-boiling byproducts.

Synthesis of n-Butyl Sulfoxides for Materials or Biological Studies

For research requiring the introduction of an n-butylsulfinyl moiety, butane-1-sulfinyl chloride is the direct precursor. It enables the straightforward preparation of n-butyl sulfoxides, which are used as models for bio-oxidized thiafatty acid analogues. Its use avoids the steric effects and altered reactivity profile associated with branched-chain analogs like tert-butylsulfinyl chloride.

Application
Selection Property
Validation Focus
Achiral sulfinamide/ester synthesis
Achiral sulfinyl chloride precursor
No chiral separation required
High-temperature liquid-phase reactions
Reported higher boiling point vs. shorter homologs
Reflux compatibility and distillation assessment
n-Butyl sulfoxide model studies
Direct n-butylsulfinyl introduction
Avoids steric effects of branched analogs

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